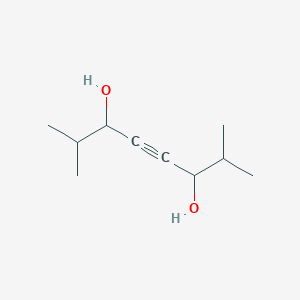

2,7-Dimethyloct-4-yne-3,6-diol

Description

Contextualization of the Compound within Alkyne and Diol Chemistry

2,7-Dimethyloct-4-yne-3,6-diol is classified as both an alkyne and a diol. The alkyne functional group is characterized by a carbon-carbon triple bond, which in this molecule is located at the fourth carbon position of the octyne chain. This triple bond is a region of high electron density, making it susceptible to a variety of chemical reactions, particularly addition reactions.

Simultaneously, the molecule possesses two hydroxyl (-OH) groups, classifying it as a diol. These hydroxyl groups are located at the third and sixth carbon positions. The presence of these polar functional groups imparts specific solubility characteristics and allows for reactions typical of alcohols, such as esterification and oxidation. The interplay between the alkyne and diol functionalities on the same carbon skeleton is a key aspect of its chemical behavior.

Significance of the Compound as a Bifunctional Organic Molecule

The dual functionality of this compound is the primary reason for its significance in organic chemistry. This bifunctionality allows it to act as a versatile building block or intermediate in the synthesis of more complex molecules. The alkyne core can be modified to create various cyclic and acyclic structures, while the diol groups can be derivatized to introduce new functionalities or to form polymers.

This unique combination of reactive sites on a relatively simple carbon framework makes it a valuable precursor in the synthesis of specialty chemicals and materials. For instance, the hydroxyl groups can be used to attach the molecule to other substrates, while the alkyne can participate in polymerization or cycloaddition reactions.

Overview of Current Research Trajectories

Current research involving this compound and related acetylenic diols is focused on several key areas:

Synthesis of Novel Polymers: The rigid structure of the alkyne unit combined with the reactive diol groups makes it a candidate for the synthesis of specialty polymers with tailored thermal and mechanical properties.

Development of Surfactants: Certain acetylenic diols are known to have surfactant properties. Research is ongoing to explore the potential of this compound and its derivatives as non-ionic surfactants in various industrial applications.

Organic Synthesis Intermediates: The compound continues to be investigated as a starting material for the synthesis of a range of organic molecules, including heterocyclic compounds and natural product analogues. The ability to selectively react at either the alkyne or the diol functional groups provides a high degree of synthetic flexibility.

Materials Science: The potential for this molecule to be incorporated into functional materials, such as coatings and adhesives, is an active area of investigation. Its structure can contribute to desirable properties like adhesion and thermal stability. A related compound, 3,6-dimethyloct-4-yne-3,6-diol, finds use as a surface active agent, viscosity adjustor, and in paint and adhesive formulations. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol nih.gov |

| Boiling Point | 235.4°C at 760 mmHg lookchem.com |

| Density | 0.981 g/cm³ lookchem.com |

| Flash Point | 99.5°C lookchem.com |

| Vapor Pressure | 0.00912 mmHg at 25°C lookchem.com |

| CAS Number | 6339-21-5 nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6339-21-5 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2,7-dimethyloct-4-yne-3,6-diol |

InChI |

InChI=1S/C10H18O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,1-4H3 |

InChI Key |

FHOQZOTZSZDBES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C#CC(C(C)C)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Development of Synthetic Routes

The principal method for synthesizing 2,7-dimethyloct-4-yne-3,6-diol involves the formation of a carbon-carbon triple bond, characteristic of alkynes, through condensation reactions. This approach, a variation of the Favorsky reaction, utilizes acetylene (B1199291) as a key building block.

Acetylene-Based Condensation Reactions

The core of the synthesis lies in the reaction of an acetylide with carbonyl compounds. This can be achieved through direct condensation with acetylene or by employing pre-formed acetylide reagents.

One established route to this compound involves the reaction of acetylene with 3-methyl-butan-2-one. lookchem.com This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (B78521), in a solvent like diethyl ether. The base deprotonates the acetylene to form an acetylide anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of two molecules of 3-methyl-butan-2-one. A subsequent acidic workup yields the final diol product. A reference yield for this type of reaction is approximately 40%. lookchem.com

Similarly, the synthesis can be achieved using an aldehyde precursor like isobutyraldehyde. lookchem.com The fundamental mechanism mirrors that of the ketone coupling, where the acetylide attacks the carbonyl group of the aldehyde. However, reactions involving aldehydes can sometimes be more prone to side reactions, such as aldol (B89426) condensations, which can complicate the purification of the desired diol.

To circumvent some of the challenges associated with the direct use of acetylene gas and strong bases, pre-formed acetylide reagents are often employed. Ethynyldimagnesium dibromide, a Grignard-type reagent, is a notable example used in the synthesis of this compound from isobutyraldehyde. lookchem.com This reagent provides a more controlled delivery of the acetylide nucleophile, often leading to cleaner reactions and improved yields.

Interactive Table: Synthetic Routes to this compound

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Solvent | Product | Reference Yield |

| Acetylene | 3-methyl-butan-2-one | Potassium hydroxide | Diethyl ether | This compound | ~40% lookchem.com |

| Ethynyldimagnesium dibromide | Isobutyraldehyde | - | - | This compound | Not specified lookchem.com |

Process Optimization and Scalability Studies

While the fundamental synthetic routes are established, significant efforts in industrial settings are directed towards process optimization and scalability. A key challenge in the synthesis of acetylenic diols via the Favorsky reaction is the potential for side reactions, most notably aldol-crotonic condensation of the carbonyl precursors. This is particularly problematic when using aldehydes. The formation of these by-products not only reduces the yield of the desired diol but also complicates the purification process, which can be a significant hurdle in large-scale production.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aimed at developing more environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of safer solvents, the development of more efficient catalytic systems, and the minimization of waste.

Traditional syntheses often employ volatile and flammable organic solvents like diethyl ether. A greener approach would involve exploring the use of alternative solvents with a better environmental, health, and safety profile. This could include bio-derived solvents or even solvent-free reaction conditions.

Furthermore, the development of highly selective and reusable catalysts is a cornerstone of green chemistry. While bases like potassium hydroxide are effective, they are typically used in stoichiometric amounts and can contribute to waste streams. The investigation of heterogeneous catalysts could offer advantages in terms of ease of separation and recyclability, thereby reducing the environmental impact of the process. Minimizing the formation of by-products through optimized reaction conditions and catalyst design is another crucial aspect, as it directly relates to the principle of atom economy and waste prevention.

Stereoselective Synthesis and Resolution

The creation of stereochemically pure forms of this compound and its analogs is crucial for their application in asymmetric synthesis and the development of chiral materials. This section explores the various strategies employed to achieve high enantiopurity.

Enantioselective Approaches for this compound and its Analogs

The primary and most direct method for synthesizing chiral propargylic alcohols, the precursors to diols like this compound, is the asymmetric addition of terminal alkynes to aldehydes. researchgate.net This approach establishes a new carbon-carbon bond and a stereocenter in a single step. datapdf.com Various chiral catalysts have been developed to facilitate this transformation with high enantioselectivity.

One notable approach involves the use of chiral-at-rhodium Lewis acid catalysts. For instance, a sterically demanding bis-cyclometalated rhodium(III)-based Lewis acid has been shown to effectively catalyze the alkynylation of aromatic aldehydes, achieving yields of 58–98% and enantiomeric excesses (ee) ranging from 79–98%. acs.org While this specific catalyst was demonstrated with aromatic aldehydes, the principle can be extended to aliphatic aldehydes like isobutyraldehyde, which would be a direct precursor to this compound. The general procedure involves reacting the aldehyde with a terminal alkyne in the presence of the rhodium catalyst and a base like triethylamine. acs.org

Another successful strategy employs chiral ligands in conjunction with metal salts. For example, chiral amino alcohol ligands derived from binaphthyl derivatives have been effective in the enantioselective alkynylation of a variety of aromatic aldehydes, yielding the corresponding chiral propargylic alcohols with up to 93% ee. datapdf.com Furthermore, self-assembled catalyst systems, where the cooperation of multiple chiral ligands enhances both catalytic activity and enantioselectivity, have achieved remarkable results, with some reactions producing the desired products in up to 99.7% ee. datapdf.com The choice of the chiral ligand, such as derivatives of BINOL (1,1'-bi-2-naphthol), plays a dominant role in determining the stereochemistry of the product. datapdf.com

The asymmetric alkynylation of challenging substrates like acetaldehyde (B116499) has also been realized by carefully controlling the reaction kinetics to favor alkynylation over side reactions like aldol condensation. nih.gov This highlights the broad applicability of these catalytic systems.

Table 1: Examples of Enantioselective Alkynylation Reactions

| Catalyst/Ligand System | Aldehyde | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Δ-RhS(Ad) (chiral-at-rhodium Lewis acid) | Aromatic Aldehydes | Terminal Alkynes | 58-98 | 79-98 | acs.org |

| (1R,2S,3R)-12 (amino alcohol ligand) / Dimethylzinc | Aromatic Aldehydes | Aromatic and Aliphatic Acetylenes | - | 61-93 | datapdf.com |

| Chiral BINOL derivatives (self-assembled catalyst) | Aromatic Aldehydes | - | - | up to 99.7 | datapdf.com |

| ProPhenol catalyst / Zinc | Acetaldehyde | - | Good to Excellent | Good to Excellent | nih.gov |

Biocatalytic Resolution Methods (e.g., Lipase-mediated resolution)

Biocatalytic resolution offers an alternative and often environmentally benign approach to obtaining enantiomerically pure compounds. Lipases, a class of hydrolase enzymes, are particularly versatile and widely used for the kinetic resolution of racemic alcohols. nih.govmdpi.comjmbfs.org The principle of kinetic resolution lies in the differential rate of reaction of the two enantiomers of a racemic mixture with a chiral catalyst, in this case, a lipase (B570770).

Lipases can catalyze the enantioselective acylation of diols in organic solvents or the hydrolysis of their corresponding esters in aqueous environments. jmbfs.orgnih.gov For a racemic mixture of a diol like this compound, a lipase can selectively acylate one enantiomer, leaving the other unreacted. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated.

Several commercially available lipases have been shown to be effective for the kinetic resolution of various diols. For instance, lipase from Pseudomonas cepacia (PSL-C) has demonstrated good conversion and enantioselectivity in the acylation of 1,2-diols. nih.gov Similarly, Candida antarctica lipase B (CALB), often used in its immobilized form as Novozym 435, is a highly efficient catalyst for the resolution of secondary alcohols. mdpi.com The choice of lipase, solvent, and acyl donor are critical parameters that need to be optimized for achieving high enantioselectivity (E-value). nih.govmdpi.com

Table 2: Lipases Used in the Kinetic Resolution of Alcohols

| Lipase | Source Organism | Common Application | Reference |

| PSL-C | Pseudomonas cepacia | Kinetic resolution of 1,2-diols | nih.gov |

| CALB (Novozym 435) | Candida antarctica | Kinetic resolution of sec-alcohols | mdpi.com |

| Lipase PS | Amano | Resolution of racemic ethyl 2-benzyl-2,3-dihydroxypropanoate | nih.gov |

| PPL | Porcine Pancreas | Kinetic resolution of 1,2-diols | nih.gov |

Chiral Catalyst Development for Alkynylation Reactions

The development of novel and efficient chiral catalysts is central to advancing enantioselective alkynylation. The goal is to create catalysts that are not only highly selective but also broadly applicable to a range of substrates under mild reaction conditions. researchgate.net

Significant progress has been made in designing chiral ligands that, when complexed with a metal, form an active and selective catalyst. Chiral oxazaborolidines, for example, have been used to promote the highly enantioselective addition of alkynylboranes to aldehydes, achieving up to 97% ee at low temperatures. datapdf.comacs.org Tridentate ligands have also been found to be effective for the direct alkynylation of aldehydes. datapdf.com

A key area of research is the development of catalysts that rely on a chiral-at-metal center, where the stereogenicity resides on the metal atom itself. acs.org This approach has led to the creation of rhodium and iridium-based Lewis acid catalysts that are highly effective for the enantioselective alkynylation of various aldehydes. acs.org The steric and electronic properties of the ligands surrounding the metal center are crucial for inducing high levels of asymmetry in the product.

Techniques for Enhancing Enantiopurity (e.g., Fractional Crystallization, Chiral HPLC)

Following a stereoselective synthesis or a kinetic resolution, the resulting product often contains a small amount of the undesired enantiomer. To achieve very high levels of enantiopurity, further purification steps are necessary.

Fractional crystallization is a classical and often effective method for enhancing enantiopurity. researchgate.net This technique relies on the potential differences in solubility between the racemate and the enantiomers, or between diastereomeric salts formed by reacting the enantiomeric mixture with a chiral resolving agent. The success of fractional crystallization depends on the phase diagram of the enantiomeric mixture. For a conglomerate, where the enantiomers crystallize separately, direct crystallization can lead to enantioenrichment. researchgate.net For racemic compounds, where the enantiomers co-crystallize, derivatization to form diastereomers is necessary before crystallization.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. While highly effective, chiral HPLC can be more expensive and less scalable than crystallization methods for large-scale preparations.

The choice between these techniques depends on factors such as the nature of the compound, the scale of the purification, and the desired level of enantiopurity. A systematic approach to developing an enantiopurity enhancement process involves determining the solid-state properties of the racemate and obtaining solubility data to design an efficient crystallization protocol. researchgate.net

Fundamental Chemical Reactivity

The chemical behavior of this compound is primarily dictated by the reactivity of its two secondary hydroxyl groups and the central carbon-carbon triple bond.

Reactivity of the Hydroxyl Groups

The hydroxyl (-OH) groups in this compound are the most reactive sites in the molecule under many conditions. msu.edu The C-O and O-H bonds are polarized due to the high electronegativity of the oxygen atom, making the hydrogen atom acidic and the carbon atom electrophilic. msu.edu

The reactivity of the hydroxyl groups is similar to that of other secondary alcohols. They can undergo a variety of transformations, including:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form esters. openochem.org

Etherification: Reaction with alkyl halides or under acidic dehydration conditions to form ethers. openochem.org

Oxidation: Oxidation to the corresponding diketone, 2,7-dimethyloct-4-yne-3,6-dione, using appropriate oxidizing agents.

Activation for Nucleophilic Substitution: The hydroxyl group itself is a poor leaving group. openochem.org To facilitate nucleophilic substitution at the carbon atom bearing the hydroxyl group, it must first be converted into a better leaving group, for example, by reaction with reagents like thionyl chloride (SOCl₂) or tosyl chloride (TsCl). openochem.org

Dehydration: Elimination of water upon treatment with strong acids, which can lead to the formation of enynes or dienes, depending on the reaction conditions. youtube.com

The presence of two hydroxyl groups allows for the possibility of selective mono-functionalization or double functionalization, depending on the stoichiometry of the reagents and the reaction conditions. The relative reactivity of the two hydroxyl groups is expected to be similar due to the symmetrical nature of the molecule.

Esterification Reactions

The secondary alcohol functionalities of this compound can undergo esterification when reacted with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and results in the formation of the corresponding diester. chemguide.co.uk The process involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, water is often removed as it is formed. chemguide.co.uk

A typical laboratory-scale esterification might involve reacting the diol with an excess of a carboxylic acid in the presence of a catalytic amount of sulfuric acid, with heating. youtube.com The specific conditions can be tailored based on the reactivity of the carboxylic acid used.

Table 1: General Conditions for Esterification of Secondary Alcohols

| Reagent | Catalyst | Solvent | Temperature |

| Carboxylic Acid | Sulfuric Acid | Toluene | Reflux |

| Acid Chloride | Pyridine | Dichloromethane | 0 °C to Room Temp |

| Acid Anhydride | DMAP | Dichloromethane | Room Temp |

Oxidation to Carbonyl Compounds

As a compound with two secondary alcohol groups, this compound can be oxidized to the corresponding diketone, 2,7-dimethyloct-4-yne-3,6-dione. chemistryviews.orgkhanacademy.org A variety of oxidizing agents can be employed for this transformation. libretexts.org Common reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃ in aqueous sulfuric acid). chemistryviews.orglibretexts.org Milder, more selective methods such as the Swern oxidation or the Dess-Martin periodinane oxidation are also effective and are often preferred in modern synthesis to avoid harsh conditions and the use of heavy metals. chemistryviews.org The choice of oxidant depends on the desired selectivity and the presence of other functional groups in the molecule. wikipedia.org

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Reagent | Typical Conditions | Product |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 0 °C to Room Temp | Ketone |

| Pyridinium Chlorochromate (PCC) | Dichloromethane, Room Temp | Ketone |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | -78 °C to Room Temp | Ketone |

| Dess-Martin Periodinane | Dichloromethane, Room Temp | Ketone |

Ether Formation

The hydroxyl groups of this compound can be converted into ethers through various methods, most commonly via the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide. This would result in the formation of a diether derivative. The choice of base and solvent is crucial to ensure efficient conversion.

Dehydration to Alkenes

The dehydration of this compound, an acetylenic diol, can lead to the formation of various unsaturated compounds. google.com Acid-catalyzed dehydration is a common method for converting alcohols to alkenes. mdpi.com Depending on the reaction conditions and the catalyst used, this can result in the formation of conjugated enynes or other unsaturated systems. rsc.org The reaction proceeds via protonation of a hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then eliminates a proton to form a double bond. The regioselectivity of the elimination would be a key factor in determining the final product structure. Studies on the hydrothermal dehydration of diols have shown that the reaction pathways can be complex. nih.gov

Reactivity of the Alkyne Moiety

The internal carbon-carbon triple bond in this compound is a key functional group that opens up a wide array of synthetic possibilities for further molecular elaboration.

General Functionalization Reactions

The internal alkyne is a versatile functional group that can undergo a variety of transformations. rawdatalibrary.net Transition-metal-catalyzed reactions are particularly effective for the functionalization of internal alkynes. acs.orgnih.gov These reactions can include hydroboration-oxidation to yield diketones after tautomerization of the initial enol products, and halogenation to produce tetrahaloalkanes. libretexts.org Furthermore, catalytic hydroarylation can introduce aryl groups across the triple bond. acs.org Recent advancements have also enabled the dual functionalization of unactivated internal alkynes under mild conditions using photoredox and nickel catalysis. acs.org

Potential in Conjugation and Click Chemistry

While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is most efficient with terminal alkynes, there has been significant progress in the development of methods for the cycloaddition of internal alkynes. nih.govacs.org Ruthenium-catalyzed cycloadditions, for instance, have been shown to be effective for the reaction of azides with internal alkynes, leading to the formation of 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov Although challenging, the development of catalytic systems that can regioselectively promote the cycloaddition of unsymmetrical internal alkynes like this compound with azides would provide a powerful tool for creating complex molecular architectures. rsc.orgmdpi.com This opens up possibilities for its use in bioconjugation and materials science.

Derivatization and Analog Development

The reactivity of the hydroxyl groups and the carbon-carbon triple bond in this compound opens avenues for the synthesis of a wide array of derivatives. These transformations include the development of more sterically hindered polyols and the preparation of various unsaturated hydrocarbons through reduction and elimination reactions.

Synthesis of Branched Polyol Derivatives (e.g., 3,6-Diisopropyl-2,7-dimethyl-4-octyne-3,6-diol)

This derivative, featuring even bulkier isopropyl groups, is of interest for its potential applications in materials science where such sterically hindered diols can impart unique properties to polymers and other materials. chemscene.com

Table 1: Properties of Branched Polyol Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,6-Diisopropyl-2,7-dimethyl-4-octyne-3,6-diol | 6289-25-4 | C₁₆H₃₀O₂ | 254.41 |

Data sourced from ChemScene. chemscene.com

Preparation of Unsaturated Hydrocarbon Derivatives

The acetylenic bond in this compound is a key functional group for conversion into various unsaturated hydrocarbons. Through controlled reduction and elimination reactions, a range of alkenes and dienes can be accessed.

trans- and cis-2,7-dimethyl-4-octene : The reduction of the alkyne to an alkene can be achieved with stereochemical control. Catalytic hydrogenation using Lindlar's catalyst is a standard method for the syn-addition of hydrogen, yielding the cis-alkene (cis-2,7-dimethyloct-4-ene). vaia.com Conversely, a dissolving metal reduction, such as with sodium in liquid ammonia, would result in the anti-addition of hydrogen, producing the trans-alkene. These reactions would typically be followed by the removal of the hydroxyl groups, for instance, through a Barton-McCombie deoxygenation.

2,7-dimethyl-3(Z),5(E)-octadiene : The synthesis of conjugated dienes from the parent diol involves a combination of reduction and elimination steps. The specific geometry of the double bonds points to a carefully orchestrated synthetic sequence, likely involving stereoselective reductions and eliminations to achieve the desired (Z) and (E) configurations.

1,1,4,4-(tetramethyl)butadiene-1,3 : The formation of this derivative would necessitate a more complex rearrangement and fragmentation of the original carbon skeleton of this compound, likely under acidic or thermal conditions, leading to the elimination of the hydroxyl groups and a skeletal reorganization.

Table 2: Selected Unsaturated Hydrocarbon Derivatives

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Approach |

| cis-2,7-Dimethyl-4-octene | C₁₀H₂₀ | 140.27 | Reduction of alkyne (e.g., Lindlar's cat.), followed by deoxygenation. vaia.com |

| 2,7-dimethyloct-4-yne | C₁₀H₁₈ | 138.25 | The parent hydrocarbon without the hydroxyl groups. chemsrc.com |

Isomeric Compound Studies

The constitutional and geometric isomers of this compound provide insight into how the placement of functional groups affects the molecule's properties.

2,7-Dimethyloct-4-yne-2,6-diol : This isomer differs in the position of the hydroxyl groups, which are located at the 2 and 6 positions instead of the 3 and 6 positions. This structural change influences the molecule's symmetry and potential reactivity. Studies on related acetylenic diols, such as 3,6-dimethyl-4-octyne-3,6-diol, are common, with applications as surfactants and wetting agents. sigmaaldrich.comnih.gov

2,6-dimethyl-oct-2-en-7-yne-1,6-diol : This compound is an enyne diol isomer, featuring both a double bond and a triple bond within its carbon skeleton. sigmaaldrich.comsigmaaldrich.com This introduces a conjugated system and alters the molecule's geometry and electronic properties significantly compared to the parent alkyne diol. Such compounds are often investigated for their unique chemical reactivity and potential as building blocks in more complex syntheses. ontosight.ainih.gov

Table 3: Comparison of Isomeric Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | 6339-21-5 | C₁₀H₁₈O₂ | 170.25 | Parent compound. nih.gov |

| 3,6-Dimethyl-4-octyne-3,6-diol | 78-66-0 | C₁₀H₁₈O₂ | 170.25 | Methyl groups on carbons bearing hydroxyls. nih.gov |

| 2,6-dimethyl-oct-2-en-7-yne-1,6-diol | 201416-06-0 | C₁₀H₁₆O₂ | 168.23 | Contains both an alkene and an alkyne (enyne). sigmaaldrich.com |

| (Z)-2,7-Octadiene-1,6-diol, 2,6-dimethyl- | 103619-06-3 | C₁₀H₁₈O₂ | 170.25 | Diene isomer with hydroxyls. nist.gov |

Applications in Materials Science and Industrial Chemistry

Polymer Chemistry and Materials Modification

The presence of two hydroxyl groups allows 2,7-Dimethyloct-4-yne-3,6-diol to be incorporated into polymer backbones, while its rigid structure can influence the macroscopic properties of the resulting materials.

As a diol, this compound can theoretically serve as a polyol component in polycondensation reactions to form polymers like polyurethanes and polyesters. In polyurethane synthesis, diols react with diisocyanates to form the characteristic urethane (B1682113) linkages. mdpi.com The structure of the polyol is a key determinant of the final properties of the polyurethane. mdpi.com For instance, the incorporation of a rigid diol like this compound would be expected to increase the hardness and thermal stability of the resulting polyurethane.

Similarly, in polyester (B1180765) synthesis, diols are reacted with dicarboxylic acids or their derivatives. The choice of the diol influences the thermal and mechanical properties of the polyester. For example, the use of a heteroaromatic diol, 3,4-bis(hydroxymethyl)furan, has been shown to enhance the thermal stability of polyesters. mdpi.com While direct studies on the use of this compound in polyurethane or polyester synthesis are not extensively documented in publicly available research, its fundamental diol character suggests its potential as a specialty monomer to impart rigidity.

| Polymer Type | Monomers | Potential Influence of this compound |

| Polyurethane | Diisocyanate, Polyol (Diol) | Increased hardness, thermal stability, and rigidity. |

| Polyester | Dicarboxylic Acid/Ester, Diol | Enhanced thermal properties and stiffness. |

The incorporation of additives can significantly modify the processing and end-use properties of commodity plastics like polyethylene (B3416737) and polyvinyl chloride (PVC). While specific data on this compound's effect on polyethylene plastic sols is scarce, additives are known to be used as impact modifiers and to alter rheological properties. specialchem.commsu.edu

Initiators are substances that start the polymerization process. google.com They can be activated by heat (thermal initiators) or light (photoinitiators) to generate reactive species like radicals, cations, or anions that subsequently react with monomers to form a polymer chain. google.comnih.gov While many common initiators are azo compounds or peroxides, certain alcohols can act as initiators in specific types of polymerization, such as the anionic ring-opening polymerization of ethylene (B1197577) oxide. specialchem.com In some systems, the choice of initiator can significantly affect the final polymer properties. epa.gov

There is no direct evidence to suggest that this compound is a conventional polymerization initiator. However, its hydroxyl groups could potentially initiate the polymerization of certain monomers under specific catalytic conditions. More plausibly, it can act as a modifier in polymer chains, as discussed previously.

Adamantane (B196018), a rigid, cage-like hydrocarbon, is known to enhance the thermal stability, glass transition temperature (Tg), and stiffness of polymers when incorporated into their structure. usm.eduresearchgate.net The rigidity of the adamantane moiety is a key factor in imparting these improved properties. usm.edu

Conceptually, the rigid, linear structure of the C4-alkyne unit in this compound could be seen as imparting a degree of stiffness to a polymer backbone, analogous to the effect of incorporating adamantane. While the three-dimensional bulk of adamantane is significantly different from the linear rigidity of the alkyne group, both can restrict segmental motion in the polymer chains, which is a primary factor in increasing the glass transition temperature and thermal stability. Ultrasonic studies have provided insights into the elastic properties and rigidity of adamantane and its derivatives. rsc.org Although a direct comparison is not available, the principle of using rigid molecular scaffolds to enhance polymer performance provides a conceptual link between adamantane-based modifiers and rigid diols like this compound.

Surface Chemistry and Additive Formulations

The amphiphilic nature of acetylenic diols, with a hydrophobic carbon backbone and hydrophilic hydroxyl groups, makes them effective surface-active agents.

Wetting agents are surfactants that lower the surface tension of a liquid, allowing it to spread more easily over a solid surface. Acetylenic diols are recognized as excellent wetting agents, particularly in water-based systems, due to their ability to reduce both dynamic and static surface tension. specialchem.comusm.edu Their unique structure also often provides defoaming properties, which is advantageous in many industrial applications like coatings, inks, and adhesives. usm.edunih.gov

While research specifically detailing the wetting performance of this compound is limited, related acetylenic diols have been extensively studied and commercialized for this purpose. For example, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091) and its ethoxylates are well-known nonionic surfactants used to improve the wetting of various substrates. researchgate.netnih.gov The fundamental molecular structure of this compound, being an acetylenic diol, strongly suggests its potential as an effective wetting agent.

| Property | Description | Relevance of Acetylenic Diols |

| Surface Tension | The tendency of liquid surfaces to shrink into the minimum surface area possible. | Acetylenic diols are effective at reducing surface tension in aqueous systems. usm.edu |

| Wetting | The ability of a liquid to maintain contact with a solid surface. | Lowering surface tension improves wetting, a key function of acetylenic diol surfactants. specialchem.com |

| Dynamic Surface Tension | The surface tension of a freshly formed surface, important in high-speed applications. | Acetylenic diols are known for their ability to reduce dynamic surface tension effectively. specialchem.com |

Application as Anti-Gelling Agents (e.g., in Aniline (B41778) Ink)

The gelling of inks, particularly those with aniline as a component, can lead to printing defects and equipment blockages. While direct research on this compound as an anti-gelling agent in aniline ink is not published, the surfactant properties of acetylenic diols suggest a potential role in preventing such issues. By acting as a wetting and dispersing agent, it can help to maintain the stability of the ink formulation and prevent the aggregation of particles that can lead to gelling.

Performance as Dye Dispersants

The effective dispersion of dyes is critical for achieving uniform and vibrant colors in various applications, including textiles and printing inks. Acetylenic diols are known to function as dispersing agents. Their amphiphilic nature allows them to adsorb onto the surface of dye particles, preventing them from agglomerating and settling out of the liquid medium. This ensures a stable and consistent dispersion. The performance of a dye dispersant is often evaluated by its ability to reduce the viscosity of the dispersion and improve its stability over time.

Advanced Industrial Applications

The unique properties of this compound and its relatives extend to more advanced industrial applications, including specialized ink formulations and emerging areas within the pharmaceutical and biopharmaceutical sectors.

Integration into Ink Compositions

Beyond their role as anti-gelling agents and dye dispersants, acetylenic diols are valuable additives in a variety of ink compositions, including those used in printing and coatings. surfadol.comsurfadol.com They are often incorporated as wetting agents, which help the ink to spread evenly over the substrate, and as defoamers to prevent the formation of bubbles during the printing process. nvchemical.com The ability of acetylenic diols to reduce both static and dynamic surface tension is particularly beneficial in high-speed printing applications.

Several commercial surfactant products based on acetylenic diols, such as the Surfadol and STRATASURF series, are marketed for their performance-enhancing characteristics in water-based inks and coatings. surfadol.comsurfadol.com These additives can improve substrate wetting, enhance color acceptance, and control foam without introducing surface defects.

Development in Pharmaceutical and Biopharmaceutical Materials

The potential for acetylenic alcohols and diols in the pharmaceutical field is an area of ongoing interest. basf.com While specific research on the direct use of this compound in pharmaceutical or biopharmaceutical materials is not widely documented, the unique chemical structure of diols, in general, has been explored in drug delivery systems. nih.govrsc.org For instance, diol-containing molecules can be functionalized to create prodrugs with controlled release properties. nih.gov

Furthermore, the development of biocompatible materials is a critical aspect of modern medicine. The properties of acetylenic diols could potentially be leveraged in the design of novel biomaterials, although this remains an area for future research.

Biochemical Interactions and Biological Significance

Modulation of Enzyme Activity

The structure of 2,7-Dimethyloct-4-yne-3,6-diol suggests it may interact with various classes of enzymes, potentially leading to modulation of their activity.

Interaction with Lipid Metabolism Enzymes (e.g., Lipases, Esterases)

While direct studies on the interaction of this compound with lipases and esterases are not extensively documented in publicly available research, the structural characteristics of the molecule allow for informed hypotheses. Lipases are enzymes that catalyze the hydrolysis of fats (lipids). wikipedia.org The hydrophobic nature of the 2,7-dimethylheptyl chain of the compound could facilitate its entry into the active site of lipases, which typically accommodate lipid substrates. nih.gov

Research on other acetylenic compounds has indicated their potential to inhibit enzymes involved in lipid metabolism. nih.gov For instance, some acetylenic compounds have been shown to act as inhibitors of oxygenases and ligases. nih.gov The presence of the rigid triple bond in this compound might influence its binding orientation within an enzyme's active site, potentially leading to competitive or non-competitive inhibition.

Similarly, esterases, which hydrolyze esters, could be targets for this molecule. The hydroxyl groups of this compound could potentially interact with the catalytic residues in the active site of an esterase. Studies on cholesterol esterase have shown that the potency of inhibitors is sensitive to the length of their alkyl chains, suggesting that the dimethyl-substituted octyne backbone of the target compound could be a determinant for its interaction with such enzymes. nih.gov

Mechanisms of Enzyme Inhibition and Activation

The potential mechanisms by which this compound could modulate enzyme activity are varied. Inhibition could occur through several reversible mechanisms, including competitive, non-competitive, or uncompetitive inhibition, depending on whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. Irreversible inhibition, involving the formation of a stable covalent bond between the inhibitor and the enzyme, is also a possibility, particularly given the reactivity of the alkyne functional group.

Conversely, activation of an enzyme is also a theoretical possibility. The binding of this compound to an allosteric site could induce a conformational change in the enzyme that enhances its catalytic activity.

Modulation of Kinases and Phosphatases

There is evidence to suggest that diol-containing lipids can act as modulators of protein kinases. A study on diol lipids, specifically dioleoyl- and dioctanoylethylene glycol, demonstrated their ability to significantly activate protein kinase C (PKC) at micromolar concentrations in the presence of phospholipids. nih.gov This finding suggests that other diols, potentially including this compound, might share this capability. The activation of PKC is a critical step in many cellular signaling pathways.

The structural features of this compound, being a small molecule with hydroxyl groups, align with the general characteristics of some small molecule kinase inhibitors. mdpi.com The hydrophobic backbone could interact with hydrophobic regions of the kinase, while the hydroxyl groups could form hydrogen bonds with key residues in the active or allosteric sites.

Phosphatases, the enzymes that counteract the action of kinases by removing phosphate (B84403) groups, are also potential targets. The inhibition of phosphatases by small molecules is an active area of research. nih.govresearchgate.net While no direct evidence links this compound to phosphatase modulation, its diol functionality could potentially interact with the active sites of these enzymes, which are designed to bind phosphate-containing substrates.

Molecular-Level Interactions with Biomolecules

The specific chemical features of this compound govern its non-covalent interactions with biomolecules, which are the foundation of its potential biological effects.

Hydrogen Bonding Capabilities with Proteins and other Biomolecules

The two hydroxyl groups are the primary sites for hydrogen bonding in this compound. These groups can act as both hydrogen bond donors (through the hydrogen atom) and acceptors (through the oxygen atom). This dual capability allows the molecule to form hydrogen bonds with a variety of functional groups present in proteins, such as the side chains of amino acids like serine, threonine, aspartate, and glutamate, as well as with the peptide backbone.

The geometry of the molecule, with the hydroxyl groups positioned at the 3 and 6 positions of the octyne chain, may allow for specific spatial arrangements of these hydrogen bonds, potentially leading to selective interactions with particular protein structures. The ability of alcohols to form hydrogen bonds is a critical determinant of their physical properties and their interactions in biological systems. chemsrc.com

Influence on Protein Conformation and Function

The binding of any small molecule to a protein has the potential to alter its three-dimensional structure, thereby affecting its function. nih.gov For this compound, the combination of hydrophobic interactions from its carbon backbone and specific hydrogen bonds from its hydroxyl groups could induce conformational changes in a target protein.

Such conformational changes can have a range of consequences, from subtle alterations in the protein's active site to more significant global changes in its structure. These changes can, in turn, lead to either inhibition or activation of the protein's function. The binding of a flexible molecule like this compound can result in a bound conformation that is different from its lowest energy state in solution, a phenomenon that is influenced by the number of rotatable bonds in the molecule. nih.gov

Cellular and Metabolic Pathway Effects

A thorough search of scientific literature yielded no studies investigating the impact of this compound on cellular functions.

Impact on Cell Signaling Pathways

There is no available research on the effects of this compound on any known cell signaling pathways.

Structural Analogs in Natural Product Chemistry

While the broader class of polyacetylenic compounds is known to occur in nature, specific structural analogs of this compound have not been identified in natural product chemistry. Polyacetylenes are a diverse group of compounds characterized by one or more carbon-carbon triple bonds and are found in various plants, fungi, and marine organisms. nih.govnih.gov

Identification of Related Polyacetylenic Natural Products

No naturally occurring polyacetylenes with a C10 acetylenic diol backbone identical to this compound have been reported in the surveyed scientific literature. While various polyacetylenic diols have been isolated from natural sources, they differ in their carbon chain length, degree of unsaturation, and substitution patterns.

Theoretical and Computational Chemistry Studies

Computational Molecular Descriptors and Their Significance

Computational molecular descriptors are numerical values that characterize a molecule's properties. These descriptors are calculated from the molecular structure and are instrumental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its transport properties, such as intestinal absorption and blood-brain barrier penetration. For 2,7-Dimethyloct-4-yne-3,6-diol, the computed TPSA is 40.5 Ų. nih.gov This value suggests a moderate degree of polarity, arising from the two hydroxyl groups present in the molecule.

The partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. It is defined as the ratio of the concentration of a compound in a mixture of two immiscible phases, typically octanol (B41247) and water, at equilibrium. A higher LogP value indicates greater lipophilicity. The computed XLogP3-AA value for this compound is 1.6. nih.gov This value suggests that the compound has a relatively balanced hydrophilic-lipophilic character.

The ability of a molecule to form hydrogen bonds is a critical factor in its biological activity and physical properties. This compound has two hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors. nih.gov Specifically, the molecule has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. nih.gov This capacity for hydrogen bonding contributes to its polarity and potential interactions with other molecules.

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, bound to a non-hydrogen atom. This compound has a rotatable bond count of 2. nih.gov This relatively low number of rotatable bonds suggests a degree of structural rigidity, which is influenced by the central alkyne group.

Table 1: Computational Molecular Descriptors for this compound

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 40.5 Ų nih.gov |

| Partition Coefficient (XLogP3-AA) | 1.6 nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are used to study the three-dimensional structure and flexibility of molecules. These studies are essential for understanding how a molecule's shape influences its interactions and reactivity.

Prediction of Intermolecular Interactions (e.g., with Solvents, Proteins)

Computational methods are instrumental in predicting how this compound interacts with its environment, such as solvents and biological macromolecules. While specific computational studies on the intermolecular interactions of this compound are not extensively documented in publicly available literature, general principles and computational approaches can be applied to predict its behavior.

The interaction of this compound with solvents would be dictated by its molecular structure, which features both hydrophobic (the octyne backbone and methyl groups) and hydrophilic (the two hydroxyl groups) regions. In polar protic solvents like water or alcohols, the hydroxyl groups would act as both hydrogen bond donors and acceptors, forming strong intermolecular hydrogen bonds. In aprotic polar solvents like acetone (B3395972) or dimethyl sulfoxide, the hydroxyl groups would primarily act as hydrogen bond donors. The non-polar parts of the molecule would engage in weaker van der Waals interactions. Computational techniques such as Density Functional Theory (DFT) with continuum solvent models or explicit solvent molecules can be used to quantify these interactions and predict solvation energies. researchgate.net

Predicting the interaction of this compound with proteins is crucial for understanding its potential biological activity. Molecular docking is a primary computational tool for this purpose. youtube.com This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. The process involves preparing the 3D structures of both the ligand (this compound) and the protein, followed by a conformational search to find the most stable binding pose. youtube.com The scoring functions used in docking estimate the binding free energy, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For this compound, the hydroxyl groups would be key interaction points, forming hydrogen bonds with polar amino acid residues in a protein's binding site. More advanced methods like molecular dynamics (MD) simulations can further refine the docked poses and provide a more detailed picture of the dynamic nature of the protein-ligand complex. youtube.com Proteochemometric modeling (PCM) represents another advanced approach that integrates information about both chemical compounds and protein targets to predict their interactions. nih.gov

Mechanistic Studies through Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step processes of chemical reactions.

Elucidation of Reaction Pathways for Chemical Transformations

The synthesis of this compound can be achieved through various synthetic routes, with the Grignard reaction being a prominent method. quora.com Computational studies, particularly using Density Functional Theory (DFT), can elucidate the detailed mechanism of such reactions. researchgate.net For instance, the reaction of a terminal alkyne with a Grignard reagent to form an alkynyl Grignard, which then reacts with an aldehyde or ketone, can be modeled. quora.comyoutube.com

A plausible synthetic pathway to this compound involves the reaction of acetylene (B1199291) with two equivalents of a Grignard reagent derived from isobutyraldehyde. lookchem.com Computational studies on similar Grignard reactions with alkynes have shown that the reaction proceeds through a cyclic transition state. researchgate.net The magnesium atom of the Grignard reagent coordinates to the oxygen atom of the carbonyl group, and the nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon. DFT calculations can determine the geometries and energies of the reactants, transition states, and products, providing a complete energy profile of the reaction. researchgate.netresearchgate.net These calculations can also shed light on the stereoselectivity of the reaction, explaining why certain stereoisomers are formed preferentially.

Furthermore, computational methods can explore alternative reaction pathways, such as those catalyzed by other metals. For example, DFT studies have been used to investigate the mechanism of nickel-catalyzed reductive couplings of aldehydes and alkynes. researchgate.net

Computational Approaches for Catalyst Design and Optimization

Computational chemistry plays a vital role in the rational design and optimization of catalysts for the synthesis of molecules like this compound. By understanding the reaction mechanism at a molecular level, catalysts can be tailored to improve yield, selectivity, and efficiency. numberanalytics.commdpi.com

For the synthesis of alkyne diols, transition metal catalysts are often employed. numberanalytics.com Computational screening can be used to evaluate a large number of potential catalysts by calculating key descriptors that correlate with catalytic activity. mdpi.com For example, in the context of C-C bond formation, the binding energies of reactants and intermediates to the catalyst surface or active site can be calculated to predict the most effective catalyst. numberanalytics.com

The development of catalysts for alkyne metathesis, a reaction that can be used to form carbon-carbon triple bonds, has been significantly aided by computational studies. nih.gov These studies help in understanding the structure-activity relationship of catalysts and in designing new catalysts with improved performance. nih.gov For reactions involving alkynes, computational studies can also investigate the role of ligands in tuning the electronic and steric properties of the metal center, thereby influencing the outcome of the reaction.

Advanced Analytical Techniques in Structural Elucidation

The definitive identification and characterization of this compound rely on a combination of advanced analytical techniques.

Mass Spectrometry Techniques (e.g., EI-induced metastable-ion decompositions)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (170.25 g/mol ). nih.gov Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. nih.gov Alpha-cleavage would involve the breaking of the C-C bond adjacent to the hydroxyl group, leading to the formation of stable oxonium ions. Dehydration would result in the loss of a water molecule (18 amu).

Development of Analytical Methods for Compound Characterization

The complete characterization of this compound requires a suite of analytical methods to confirm its structure, purity, and stereochemistry. ncert.nic.in

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.

1H NMR would provide information about the different types of protons and their connectivity in the molecule. The chemical shifts, integration, and coupling patterns of the signals would be unique to the structure of this compound.

13C NMR would reveal the number of unique carbon atoms and their chemical environment, including the characteristic signals for the sp-hybridized carbons of the alkyne and the sp3-hybridized carbons bearing the hydroxyl groups.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the complete connectivity of the molecule.

Infrared (IR) Spectroscopy would confirm the presence of key functional groups. A broad absorption band in the region of 3200-3600 cm-1 would indicate the O-H stretching of the hydroxyl groups, while a weak absorption around 2100-2260 cm-1 would be characteristic of the C≡C triple bond.

Chromatographic Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for determining the purity of the compound. When coupled with a mass spectrometer (GC-MS or LC-MS), these techniques provide both separation and identification. For chiral molecules like the stereoisomers of this compound, chiral chromatography is necessary to separate and quantify the enantiomers and diastereomers. nih.govnih.gov

The development of analytical methods for characterizing functionalized diols often involves derivatization to improve their chromatographic behavior or to facilitate the determination of enantiomeric purity by NMR. nih.govnih.gov For instance, chiral derivatizing agents can be used to convert enantiomers into diastereomers, which can then be distinguished by NMR. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 2,7-dimethyloct-4-yne-3,6-diol will likely prioritize environmentally benign and efficient methodologies. Green chemistry principles, such as the use of renewable feedstocks, eco-friendly solvents, and energy-efficient processes, are paramount. longdom.orgarkat-usa.org Biocatalysis, employing enzymes or whole-cell systems, presents a particularly attractive avenue. longdom.org Enzymes could offer high stereoselectivity in the formation of the two chiral centers, potentially leading to enantiomerically pure forms of the diol under mild reaction conditions.

Strategies to enhance the sustainability of synthesizing similar diol structures have been explored and could be adapted. For instance, the development of biosynthetic pathways in engineered microorganisms for the production of diols from renewable biomass is an active area of research. nih.govnih.gov While current efforts have focused on compounds like 1,4-butanediol, similar metabolic engineering approaches could be envisioned for more complex molecules like this compound. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Organic Synthesis | Well-established reactions, potentially higher yields initially. | Often relies on harsh reagents, stoichiometric activators, and organic solvents. |

| Green Chemistry Approaches | Reduced environmental impact, use of safer solvents (e.g., water), potentially lower cost. arkat-usa.org | May require significant optimization of reaction conditions to achieve high yields and selectivity. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. longdom.org | Enzyme discovery and engineering can be time-consuming; substrate scope may be limited. |

| Metabolic Engineering | Production from renewable feedstocks, potential for large-scale, cost-effective synthesis. nih.govnih.gov | Complex pathway construction and optimization in microbial hosts. |

Advancements in Catalytic and Enantioselective Methodologies

Developing advanced catalytic methods for the synthesis of this compound is crucial for accessing its full potential, particularly in applications requiring specific stereoisomers. Chiral diols are valuable building blocks in asymmetric synthesis, serving as chiral ligands or auxiliaries. acs.org The enantioselective synthesis of diols with multiple stereocenters is an ongoing challenge in organic chemistry. scispace.com

Recent advancements in asymmetric catalysis offer promising routes. Organocatalysis, for instance, has been successfully employed in the enantioselective synthesis of chiral 1,3-diols through asymmetric aldol (B89426) reactions followed by reduction. acs.orgnih.gov This strategy could be adapted to construct the stereocenters in this compound. Furthermore, transition metal catalysis, particularly with ruthenium, has been utilized for the asymmetric ring-opening of cyclic olefins to generate enantiomerically enriched 1,2-anti-diols. scispace.com

Gold-catalyzed reactions have also emerged as a powerful tool in alkyne chemistry. Gold catalysts can activate the alkyne bond towards nucleophilic attack, enabling reactions like cycloisomerization of alkyne-diols. rsc.orgnih.govkaist.ac.kr Exploring gold-catalyzed asymmetric additions to a precursor of this compound could provide a direct and efficient route to enantiopure products.

Design and Synthesis of Functionalized Derivatives for Targeted Applications

The diol and alkyne functionalities of this compound serve as versatile handles for the synthesis of a wide array of functionalized derivatives. The hydroxyl groups can be esterified or etherified to modify the compound's solubility, polarity, and biological activity. The alkyne group is particularly valuable for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of the diol to other molecules. researchgate.net

This derivatization capability opens the door to numerous applications. For example, by attaching targeting ligands, this compound derivatives could be developed for targeted drug delivery. Functionalization with polymerizable groups could allow for its incorporation into novel polymers and materials. The synthesis of functionalized proline derivatives from allenynes demonstrates how the reactivity of unsaturated systems can be harnessed to create complex molecular architectures. nih.gov Similarly, the synthesis of functionalized cannabilactones highlights the importance of strategic derivatization in medicinal chemistry. nih.gov

Table 2: Potential Functionalization Strategies and Applications

| Functional Group | Derivatization Reaction | Potential Application |

| Hydroxyl (-OH) | Esterification, Etherification | Prodrugs, modification of physicochemical properties. |

| Alkyne (-C≡C-) | Click Chemistry (e.g., CuAAC), Sonogashira coupling | Bioconjugation, surface functionalization of materials, synthesis of complex molecules. researchgate.netnih.gov |

| Both | Polymerization | Development of novel polyesters, polyurethanes, and other advanced materials. rsc.orgresearchgate.net |

Deeper Elucidation of Biochemical and Cellular Mechanisms

The biological activity of this compound and its derivatives remains a largely unexplored area. Diols are known to interact with various biological systems. For instance, some diols are metabolites of endogenous compounds and can have anti-inflammatory properties. mdpi.com The presence of the alkyne functionality also suggests potential for interaction with biological targets. Diaryl alkyne conjugates have been investigated for their ability to cleave DNA upon photoactivation. beilstein-journals.org

Future research should focus on systematic screening of this compound and its derivatives for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Should any promising activity be identified, subsequent studies would be necessary to elucidate the underlying biochemical and cellular mechanisms of action. This could involve identifying protein targets, investigating effects on signaling pathways, and studying cellular uptake and distribution. The use of alkyne-functionalized probes is a well-established method for chemical biology studies, and this compound could serve as a scaffold for the development of such tools.

Integration into Emerging Technologies and Advanced Materials

The unique structure of this compound makes it a candidate for integration into a variety of emerging technologies and advanced materials. The alkyne group can participate in polymerization reactions, and its incorporation into polyesters and polyurethanes has been demonstrated to modify their properties. researchgate.netrsc.orgresearchgate.net Alkyne-functionalized polymers can be cross-linked through thiol-yne click chemistry to create elastomers with tunable mechanical properties suitable for biomedical applications. acs.orgnsf.govnih.gov

The diol functionality can also contribute to the properties of materials. For example, acetylenic diols are used as surfactants and can exhibit synergistic effects with other polymers. acs.orgacs.org In the realm of materials science, alkyne diols have been used as templates to direct photoreactions in the solid state. nih.gov Furthermore, the alkyne group can be used to functionalize the surface of nanomaterials, such as gold nanoparticles, for applications in chemical sensing and diagnostics. nih.gov The incorporation of this compound into functionalized graphene nanomaterials could also lead to novel composites with enhanced properties for a range of applications. mdpi.com

Long-Term Stability and Degradation Pathway Investigations

A critical aspect for the practical application of any chemical compound is a thorough understanding of its long-term stability and degradation pathways. For this compound, this would involve studies under various environmental conditions, including exposure to light, heat, humidity, and different pH levels. The reactivity of the alkyne and hydroxyl groups suggests that the molecule could be susceptible to oxidation, hydrolysis, or other degradation reactions.

Identifying the degradation products and understanding the mechanisms of degradation are crucial for assessing the environmental fate and potential toxicity of the compound and its derivatives. Such studies are also essential for determining the shelf-life of products containing this molecule and for designing strategies to enhance its stability if necessary. While general reactions of diols, such as oxidation and pinacol rearrangement, are known, the specific degradation pathways for this compound need to be experimentally determined. chemistrysteps.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.